2-Fluoro-1H-benzimidazole

Vue d'ensemble

Description

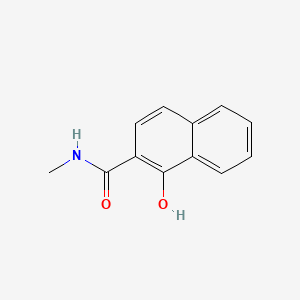

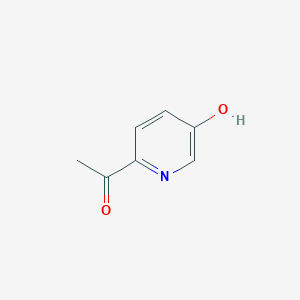

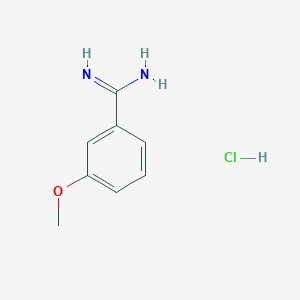

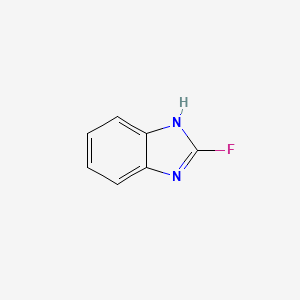

“2-Fluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.12600 . The compound is part of the benzimidazole family, which is known for its wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, often involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds is usually identified by FTIR, NMR, and HRMS .

Molecular Structure Analysis

The benzimidazole ring system is a key component in many biologically active molecules . The structure of “2-Fluoro-1H-benzimidazole” includes a benzimidazole core, which is a privileged lead nucleus widely used in the design of many biologically active molecules .

Chemical Reactions Analysis

Benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, have been found to exhibit various chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to form benzimidazoles .

Applications De Recherche Scientifique

Antiprotozoal Activities

Benzimidazole derivatives, including those structurally related to 2-Fluoro-1H-benzimidazole, have shown potent in vitro activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. These compounds interfere with the protozoan microtubule formation, indicating their potential as antiprotozoal agents (Katiyar et al., 1994).

Fluorescence-based Sensing

A novel fluorochrome, combining quinoline and benzimidazole, has been developed for highly sensitive and selective sensing of picric acid. This sensor, showcasing rapid response and good environmental compatibility, exemplifies the application of benzimidazole derivatives in the development of efficient fluorescence-based sensors (Jiang et al., 2019).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their DNA binding properties and cytotoxic effects. These complexes show a significant intercalative mode of DNA interaction and exhibit substantial cytotoxic effects against various human cancer cell lines, highlighting their potential in cancer therapy (Paul et al., 2015).

Ratiometric Fluorescent Probe for Cu2+

A new pyrido[1,2-a]benzimidazole derivative has been developed as a ratiometric fluorescent probe for Cu2+, demonstrating high selectivity, fast response, and the ability to image Cu2+ in living cells. This application underlines the importance of benzimidazole derivatives in creating tools for biological and chemical sensing (Ge et al., 2017).

Anti-Hypertension Activities

Research has also been conducted on fluoro-substituted benzimidazole derivatives for their potential as antihypertension drugs. These derivatives have shown nanomolar affinity to the angiotensin II type 1 receptor and effectively decreased blood pressure in spontaneously hypertensive rats, suggesting their usefulness in treating hypertension (Wu et al., 2020).

Orientations Futures

Benzimidazole and its derivatives, including “2-Fluoro-1H-benzimidazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of cancer treatment .

Propriétés

IUPAC Name |

2-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNWWNMESYKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517345 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1H-benzimidazole | |

CAS RN |

57160-78-8 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.